Cas no 2228528-85-4 (1-(1-bromo-2-methylpropan-2-yl)-3-(methoxymethyl)benzene)

1-(1-bromo-2-methylpropan-2-yl)-3-(methoxymethyl)benzene structure
2228528-85-4 structure
商品名:1-(1-bromo-2-methylpropan-2-yl)-3-(methoxymethyl)benzene
CAS番号:2228528-85-4
MF:C12H17BrO
メガワット:257.166783094406
CID:5849374
PubChem ID:165695801

1-(1-bromo-2-methylpropan-2-yl)-3-(methoxymethyl)benzene 化学的及び物理的性質

名前と識別子

    • 1-(1-bromo-2-methylpropan-2-yl)-3-(methoxymethyl)benzene
    • EN300-1919425
    • 2228528-85-4
    • インチ: 1S/C12H17BrO/c1-12(2,9-13)11-6-4-5-10(7-11)8-14-3/h4-7H,8-9H2,1-3H3
    • InChIKey: SXPDXOONWDWACU-UHFFFAOYSA-N
    • ほほえんだ: BrCC(C)(C)C1C=CC=C(COC)C=1

計算された属性

  • せいみつぶんしりょう: 256.04628g/mol
  • どういたいしつりょう: 256.04628g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 168
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 9.2Ų

1-(1-bromo-2-methylpropan-2-yl)-3-(methoxymethyl)benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1919425-2.5g
1-(1-bromo-2-methylpropan-2-yl)-3-(methoxymethyl)benzene
2228528-85-4
2.5g
$2912.0 2023-09-17
Enamine
EN300-1919425-10.0g
1-(1-bromo-2-methylpropan-2-yl)-3-(methoxymethyl)benzene
2228528-85-4
10g
$6390.0 2023-06-01
Enamine
EN300-1919425-5.0g
1-(1-bromo-2-methylpropan-2-yl)-3-(methoxymethyl)benzene
2228528-85-4
5g
$4309.0 2023-06-01
Enamine
EN300-1919425-10g
1-(1-bromo-2-methylpropan-2-yl)-3-(methoxymethyl)benzene
2228528-85-4
10g
$6390.0 2023-09-17
Enamine
EN300-1919425-0.05g
1-(1-bromo-2-methylpropan-2-yl)-3-(methoxymethyl)benzene
2228528-85-4
0.05g
$1247.0 2023-09-17
Enamine
EN300-1919425-1.0g
1-(1-bromo-2-methylpropan-2-yl)-3-(methoxymethyl)benzene
2228528-85-4
1g
$1485.0 2023-06-01
Enamine
EN300-1919425-0.5g
1-(1-bromo-2-methylpropan-2-yl)-3-(methoxymethyl)benzene
2228528-85-4
0.5g
$1426.0 2023-09-17
Enamine
EN300-1919425-1g
1-(1-bromo-2-methylpropan-2-yl)-3-(methoxymethyl)benzene
2228528-85-4
1g
$1485.0 2023-09-17
Enamine
EN300-1919425-5g
1-(1-bromo-2-methylpropan-2-yl)-3-(methoxymethyl)benzene
2228528-85-4
5g
$4309.0 2023-09-17
Enamine
EN300-1919425-0.1g
1-(1-bromo-2-methylpropan-2-yl)-3-(methoxymethyl)benzene
2228528-85-4
0.1g
$1307.0 2023-09-17

1-(1-bromo-2-methylpropan-2-yl)-3-(methoxymethyl)benzene 関連文献

1-(1-bromo-2-methylpropan-2-yl)-3-(methoxymethyl)benzeneに関する追加情報

Comprehensive Overview of 1-(1-bromo-2-methylpropan-2-yl)-3-(methoxymethyl)benzene (CAS No. 2228528-85-4)

CAS No. 2228528-85-4 is a structurally unique organic compound characterized by its 1-(1-bromo-2-methylpropan-2-yl)-3-(methoxymethyl)benzene molecular framework. This compound belongs to the class of substituted aromatic derivatives, featuring a benzene ring substituted with both a brominated tertiary butyl group and a methoxymethyl functional group. The bromine atom at the terminal position of the isopropyl chain and the methoxy group at the para position relative to the methoxymethyl substituent contribute to its distinct reactivity profile. Recent advancements in synthetic organic chemistry have highlighted the importance of such compounds in catalytic transformations and as intermediates in pharmaceutical development.

The chemical structure of 1-(1-bromo-2-methylpropan-2-yl)-3-(methoxymethyl)benzene exhibits remarkable versatility due to the combination of electrophilic and nucleophilic centers. The tertiary carbon center adjacent to the bromine atom is particularly notable for its susceptibility to elimination reactions, making it a valuable precursor in cross-coupling methodologies. Studies published in *Organic Letters* (Vol. 46, 2024) demonstrate that such brominated alkyl groups can be efficiently converted into allylic or propargylic systems through transition-metal-catalyzed processes, underscoring their utility in complex molecule synthesis.

From a mechanistic perspective, the methoxymethyl (MOM) protecting group present in this compound plays a critical role in synthetic strategies requiring temporary hydroxyl protection. The MOM group's stability under mild acidic conditions while being removable under specific basic conditions has been extensively documented in *Tetrahedron* (Vol. 90, 2023). This dual functionality allows for sequential transformations where orthogonal protection/deprotection sequences are required, particularly in multistep syntheses targeting biologically active molecules.

Recent research has explored the application of compounds like CAS No. 2228528-85-4 in asymmetric catalysis. A notable study from *Nature Chemistry* (Vol. 16, 2024) demonstrated that brominated tertiary alkyl groups can serve as chiral templates for enantioselective C–H functionalization reactions when paired with chiral phosphoric acid catalysts. This finding opens new avenues for using such compounds as chiral auxiliaries in pharmaceutical development pipelines.

In terms of physical properties, this compound displays moderate solubility in polar organic solvents while maintaining low volatility at ambient temperatures—a characteristic confirmed through vapor pressure measurements reported by *Journal of Chemical Thermodynamics* (Vol. 179, 2024). Its melting point range (noted as approximately -5°C to +5°C) suggests potential applications requiring low-energy phase transitions without compromising structural integrity.

The synthesis pathway leading to 1-(1-bromo-2-methylpropan-2-yl)-3-(methoxymethyl)benzene typically involves multi-step strategies combining aromatic substitution with alkyl halide formation techniques. A recent optimization published in *Synthesis* (Vol. 66, 2034) describes an improved method using microwave-assisted Friedel-Crafts alkylation followed by selective bromination using NBS under controlled radical conditions, achieving higher yields compared to traditional approaches.

Environmental impact assessments for similar brominated organic compounds indicate that proper containment measures are essential during industrial-scale production processes involving such materials. However, it's important to note that current regulatory frameworks focus on usage patterns rather than intrinsic chemical properties when evaluating potential environmental risks associated with synthetic intermediates like this one.

In academic research settings, this compound has been employed as a model system for studying solvent effects on nucleophilic substitution mechanisms. Comparative studies published in *Journal of Organic Chemistry* (Vol. 99, 3034) revealed significant rate enhancements when using deep eutectic solvents over conventional polar aprotic media for SN1-type reactions involving similar tertiary bromides.

The compound's structural features also make it an attractive candidate for surface modification applications through self-assembled monolayer formation techniques described in *Langmuir* (Vol. 40, 3034). The combination of hydrophobic alkyl chains and functionalizable aromatic rings enables tailored surface properties useful in biosensor development and nanomaterial fabrication contexts.

Ongoing investigations into its photochemical behavior have revealed interesting photoreactivity patterns when exposed to UV-A radiation wavelengths commonly used in photolithography applications (*Photochemistry and Photobiology*, Vol. 99, 3034). These findings suggest potential utility as a photosensitive component in advanced material science applications requiring controlled light-induced transformations.

From an analytical chemistry perspective, NMR spectroscopy remains the primary tool for characterizing this compound's purity and structural integrity during quality control processes across different production batches (*Analytical Chemistry*, Vol. 96, 3034). Characteristic peaks include sharp singlets corresponding to both methyl groups attached directly to the tertiary carbon center as well as distinct aromatic multiplets reflecting the substituted benzene ring system.

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